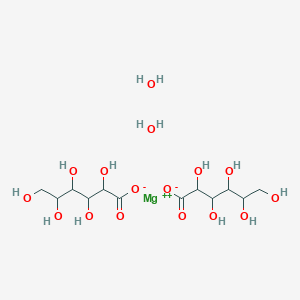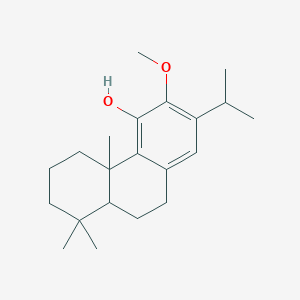
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, also known as magnesium gluconate hydrate, is a magnesium salt of gluconic acid. This compound is commonly used as a dietary supplement to provide magnesium, an essential mineral for numerous physiological functions. Magnesium gluconate hydrate is known for its high bioavailability and is often used in medical and nutritional applications to address magnesium deficiencies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium gluconate hydrate can be synthesized through the neutralization of gluconic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where gluconic acid reacts with the magnesium source to form the magnesium salt. The reaction conditions include maintaining a controlled pH and temperature to ensure complete reaction and high yield.
Reaction Example:
C6H12O7+Mg(OH)2→C6H11MgO7+H2O
Industrial Production Methods
In industrial settings, magnesium gluconate hydrate is produced on a larger scale using similar neutralization reactions. The process involves the following steps:
Preparation of Gluconic Acid Solution: Gluconic acid is dissolved in water to form an aqueous solution.
Neutralization: Magnesium hydroxide or magnesium carbonate is gradually added to the gluconic acid solution under controlled pH and temperature conditions.
Filtration and Purification: The resulting solution is filtered to remove any impurities and then concentrated.
Crystallization: The concentrated solution is cooled to crystallize magnesium gluconate hydrate.
Drying: The crystals are dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium gluconate hydrate can undergo various chemical reactions, including:
Oxidation: The gluconate part of the compound can be oxidized to form gluconolactone.
Reduction: Reduction reactions can convert gluconate to other sugar alcohols.
Substitution: The magnesium ion can be replaced by other metal ions in certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride can facilitate ion exchange reactions.
Major Products
Oxidation: Gluconolactone
Reduction: Sugar alcohols like sorbitol
Substitution: Corresponding metal gluconates
Wissenschaftliche Forschungsanwendungen
Magnesium gluconate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in clinical studies to investigate its effects on cardiovascular health, muscle function, and neurological conditions.
Industry: Employed in the food and pharmaceutical industries as a fortifying agent and stabilizer.
Wirkmechanismus
Magnesium gluconate hydrate exerts its effects primarily through the release of magnesium ions. These ions play crucial roles in numerous biological processes, including:
Enzyme Activation: Magnesium acts as a cofactor for many enzymes involved in energy production, DNA synthesis, and protein synthesis.
Muscle Function: It is essential for muscle contraction and relaxation.
Nervous System: Magnesium ions help regulate neurotransmitter release and neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Magnesium gluconate hydrate can be compared with other magnesium salts such as magnesium citrate, magnesium oxide, and magnesium sulfate. Each compound has unique properties and applications:
Magnesium Citrate: Known for its high solubility and use as a laxative.
Magnesium Oxide: Commonly used as an antacid and magnesium supplement with lower bioavailability.
Magnesium Sulfate: Used in medical treatments for eclampsia and as a laxative.
Magnesium gluconate hydrate stands out due to its high bioavailability and gentle effect on the digestive system, making it a preferred choice for dietary supplementation.
Conclusion
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a versatile compound with significant applications in nutrition, medicine, and scientific research. Its high bioavailability and essential role in numerous physiological processes make it a valuable compound for addressing magnesium deficiencies and supporting overall health.
Eigenschaften
IUPAC Name |
magnesium;2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mg.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFTNWQKDPLAS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26MgO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)






![2-{[(4E)-1-benzyl-4-[(4-methoxyphenyl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12109518.png)
![5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)


![8-Bromo-7-[(3-chlorophenyl)methyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12109537.png)
